Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13685469
InChI: InChI=1S/C11H15NO5/c1-11(2,3)17-10(14)12-7-5-8(16-6-7)9(13)15-4/h5-6H,1-4H3,(H,12,14)
SMILES: CC(C)(C)OC(=O)NC1=COC(=C1)C(=O)OC
Molecular Formula: C11H15NO5
Molecular Weight: 241.24 g/mol

Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate

CAS No.:

Cat. No.: VC13685469

Molecular Formula: C11H15NO5

Molecular Weight: 241.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate -

Specification

Molecular Formula C11H15NO5
Molecular Weight 241.24 g/mol
IUPAC Name methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylate
Standard InChI InChI=1S/C11H15NO5/c1-11(2,3)17-10(14)12-7-5-8(16-6-7)9(13)15-4/h5-6H,1-4H3,(H,12,14)
Standard InChI Key BTTOSJPNLDNHSK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=COC(=C1)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC1=COC(=C1)C(=O)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a furan ring substituted at the 2- and 4-positions with a methyl carboxylate and Boc-protected amino group, respectively. The Boc group (tert-butoxycarbonyl) serves as a temporary protective moiety for amines, enabling selective reactivity during multi-step syntheses. Key identifiers include:

PropertyValue
IUPAC Namemethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylate
Molecular FormulaC₁₁H₁₅NO₅
Molecular Weight241.24 g/mol
SMILESCC(C)(C)OC(=O)NC1=COC(=C1)C(=O)OC
InChI KeyBTTOSJPNLDNHSK-UHFFFAOYSA-N
PubChem CID122513293

The furan ring’s electron-rich nature facilitates electrophilic substitutions, while the Boc group enhances solubility in organic solvents, critical for reaction workups .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate typically proceeds via sequential protection, functionalization, and cyclization steps:

  • Amino Protection: A furan-2-carboxylate precursor undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Ring Functionalization: The 4-position is aminated via nucleophilic substitution or transition-metal-catalyzed coupling.

  • Esterification: Methylation of the carboxylate group using methanol and acid catalysis.

Source highlights analogous strategies in rhodium-catalyzed C–C bond cleavage/coupling reactions, where azetidine intermediates are functionalized similarly to achieve regioselective products. For instance, tert-butyl 3-(2-oxo-2-phenylethylidene)azetidine-1-carboxylate undergoes cyclization under catalytic conditions to yield furan analogues .

Optimization Challenges

Key challenges include avoiding premature Boc deprotection under acidic or oxidative conditions. Source demonstrates the use of ethyl nitroacetate in condensation reactions to stabilize reactive intermediates, a technique applicable to furan carboxylate syntheses .

Applications in Medicinal Chemistry

Intermediate for Bioactive Molecules

The compound’s primary utility lies in synthesizing α-amino acid derivatives and heterocyclic drugs. For example:

  • Antiviral Agents: Boc-protected furans serve as precursors for protease inhibitors targeting viral replication.

  • Anticancer Scaffolds: Functionalization at the 4-position yields analogues with kinase inhibitory activity, as evidenced by studies on ethyl 3-(furan-2-yl)-2-nitropropanoate derivatives .

Peptide Mimetics

The Boc group enables seamless integration into solid-phase peptide synthesis (SPPS), where the furan ring mimics proline’s conformational rigidity in peptidomimetics .

Comparative Analysis with Related Furan Derivatives

CompoundKey DifferencesApplications
Ethyl 3-(furan-2-yl)propanoateLacks Boc protection; simpler esterFlavoring agents, fragrances
Tert-butyl 3-cyanomethyleneazetidineAzetidine core; nitrile functionalizationCycloaddition reactions
Methyl 4-aminofuran-2-carboxylateUnprotected amine; higher reactivityUnstable intermediate in drug synthesis

The Boc group in methyl 4-((tert-butoxycarbonyl)amino)furan-2-carboxylate confers superior stability over unprotected analogues, enabling storage and multi-step syntheses .

Future Research Directions

Green Chemistry Approaches

Developing solvent-free or catalytic methods to reduce waste, inspired by rhodium-catalyzed methodologies in source .

Targeted Drug Delivery

Conjugating the compound to nanoparticle carriers could enhance tissue-specific delivery of anticancer agents .

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